molecular formula C16H12ClN5O3 B4380504 N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

Cat. No.: B4380504
M. Wt: 357.75 g/mol
InChI Key: CJUPFVUZCSPTOT-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, and a nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine hydrate with an appropriate nitrile under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Nitrobenzamide Moiety: The final step involves the reaction of the chlorobenzyl-triazole intermediate with 3-nitrobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under reducing conditions using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, potassium carbonate

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 3-amino derivative of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-nitrobenzoic acid and the corresponding amine

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring and nitrobenzamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide can be compared with other triazole derivatives, such as:

    N-[1-(4-chlorobenzyl)-1H-indol-3-yl]-3-nitrobenzamide: Similar structure but with an indole ring instead of a triazole ring.

    N-[1-(4-chlorobenzyl)-1H-1,2,3-triazol-3-yl]-3-nitrobenzamide: Similar structure but with a different triazole isomer.

    N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

These comparisons highlight the unique structural features and potential biological activities of this compound.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-13-6-4-11(5-7-13)9-21-10-18-16(20-21)19-15(23)12-2-1-3-14(8-12)22(24)25/h1-8,10H,9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUPFVUZCSPTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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